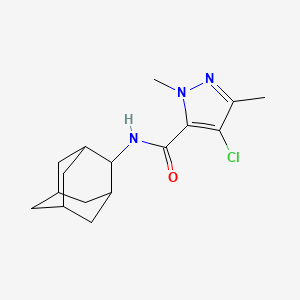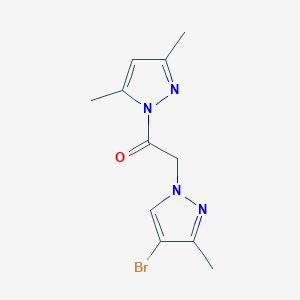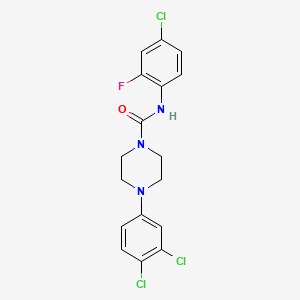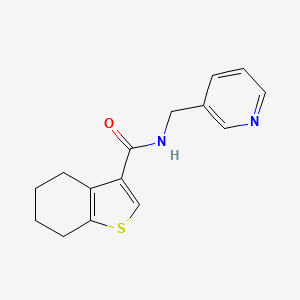
1-(4-chlorophenyl)-N-(4-methoxy-2-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of a chlorophenyl group and a methoxy-methylphenyl group linked by a methanesulfonamide moiety. Its molecular formula is C15H16ClNO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE typically involves the following steps:
Formation of the Methanesulfonamide Moiety: This step involves the reaction of methanesulfonyl chloride with an appropriate amine under basic conditions to form the methanesulfonamide intermediate.
Coupling Reaction: The intermediate is then coupled with 4-chlorophenyl and 4-methoxy-2-methylphenyl groups using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANAMINE: Similar structure but lacks the sulfonamide group.
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANOL: Contains a hydroxyl group instead of the sulfonamide group.
Uniqueness
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE is unique due to its methanesulfonamide moiety, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H16ClNO3S |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methoxy-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-11-9-14(20-2)7-8-15(11)17-21(18,19)10-12-3-5-13(16)6-4-12/h3-9,17H,10H2,1-2H3 |
InChI Key |
IRJUHBVFVHXPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10962384.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10962392.png)







![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B10962442.png)
![methyl (2E)-2-cyano-3-{5-[(2-nitrophenoxy)methyl]furan-2-yl}prop-2-enoate](/img/structure/B10962443.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10962456.png)

